8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one is a complex heterocyclic compound with significant potential in medicinal chemistry. This compound is categorized under the imidazoisoquinoline class, which has been studied for its diverse biological activities. The molecular formula of this compound is C15H14BrClN2O, and it has a molecular weight of 353.64 g/mol. The compound features a bromine atom, a chlorine atom, and a butyl group, contributing to its unique chemical properties and reactivity.
8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one belongs to the class of heterocycles, specifically imidazoles and isoquinolines. These compounds are often investigated for their pharmacological properties, including anti-cancer and anti-inflammatory activities.
The synthesis of 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one typically involves multi-step reactions that incorporate various reagents and catalysts. A common synthetic route includes:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of intermediates and final products .
The molecular structure of 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one features a fused bicyclic system with distinct functional groups:
The compound's structure can be represented using SMILES notation: CCCCc1nc(Cl)c2C(=O)c3cc(Br)ccc3Cn12
.
8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one can participate in several chemical reactions:
The reactivity of this compound is influenced by its electron-withdrawing groups (bromine and chlorine), which affect the electron density on the aromatic rings, thus modulating its reactivity in electrophilic and nucleophilic reactions.
The mechanism of action for 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one is largely dependent on its interactions at the molecular level with biological targets:
Research indicates that compounds within this class exhibit activities against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Key chemical properties include:
8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one has several potential applications in scientific research:
Research continues into expanding the applications of this compound by exploring its derivatives and analogs for enhanced biological activity or specificity against targeted diseases .
The systematic IUPAC name 8-bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one defines the core structure unambiguously. The parent heterocycle is a 5,10-dihydroimidazo[1,5-b]isoquinolin-10-one system, indicating a fused bicyclic scaffold comprising imidazole and isoquinoline moieties with partial saturation at positions 5 and 10. The substituents are specified by locants: bromo at C8 (isoquinoline ring), chloro at C1 (imidazole ring), and a butyl chain (n-butyl) at C3 (imidazole ring). The suffix "one" confirms the carbonyl group at C10. This naming follows Hantzsch-Widman conventions for heterocyclic systems and adheres to Rule B-1 of fused ring nomenclature in IUPAC guidelines. The compound belongs to the broader class of imidazo-isoquinoline derivatives, characterized by their potential as synthetic intermediates in medicinal chemistry [1] [4].
The compound exhibits two distinct CAS registrations due to tautomeric ambiguity:
Table 1: Molecular Identifier Comparison
Identifier | CAS 1246816-60-3 | CAS 1246820-05-2 |
---|---|---|
Molecular Formula | C₁₅H₁₄BrClN₂O | C₁₅H₁₆BrClN₂ |
Molecular Weight | 353.64 g/mol | 339.66 g/mol |
Key Structural Feature | C10 carbonyl present | Non-carbonyl imidazoline |
The correct identifier for the queried compound is CAS 1246816-60-3, as the name explicitly includes the "10(5H)-one" carbonyl designation [8].
While single-crystal X-ray diffraction data is unavailable in the surveyed literature, empirical and computational analyses provide insights into molecular conformation. The scaffold adopts a near-planar fused-ring system with minor deviations at the imidazole-isoquinoline junction. The butyl chain at C3 exhibits rotational freedom, adopting gauche or anti conformers depending on the solvent environment. The carbonyl at C10 and halogen atoms (Br, Cl) introduce polarity, influencing crystal packing.
Table 2: Experimental Physicochemical Properties
Property | Value | Source/Technique |
---|---|---|
Melting Point | 156–157°C | Differential scanning calorimetry [4] |
Solubility | Slight in chloroform, methanol | Equilibrium solubility [4] [10] |
XLogP | 4.8 (hydrophobic) | Computational prediction [8] |
Topological Polar Surface Area | 34.9 Ų | Quantum chemical calculation [8] |
Solid-state stability requires storage at –20°C to prevent decomposition or tautomerization [4]. The pink crystalline form (observed in pure samples) suggests potential π-stacking interactions [4].
NMR Spectroscopy (Theoretical):
IR Spectroscopy:
Mass Spectrometry:
UV-Vis Spectroscopy:
Synthetic Routes and Industrial Availability
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9